ethyl 4-[({(2E)-3-allyl-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate
Description
Ethyl 4-[({(2E)-3-allyl-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate is a synthetic thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with an allyl group, a 4-hydroxyphenylimino moiety, and an acetamide-linked ethyl benzoate ester. Thiazolidinones are heterocyclic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antihyperglycemic properties . The allyl group introduces conformational flexibility, which could influence pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 4-[[2-[2-(4-hydroxyphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-3-13-26-21(29)19(32-23(26)25-17-9-11-18(27)12-10-17)14-20(28)24-16-7-5-15(6-8-16)22(30)31-4-2/h3,5-12,19,27H,1,4,13-14H2,2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWDFAUMRQGEOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=C(C=C3)O)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({(2E)-3-allyl-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of an appropriate aldehyde with a thioamide and an α-halo ester under basic conditions to form the thiazolidinone ring.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic substitution reaction using a hydroxyphenyl halide.
Formation of the Imine: The imine is formed by the condensation of the hydroxyphenyl group with an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({(2E)-3-allyl-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles for ester substitution include alcohols and amines.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various ester derivatives.
Scientific Research Applications
Ethyl 4-[({(2E)-3-allyl-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 4-[({(2E)-3-allyl-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors through hydrogen bonding and π-π interactions. The thiazolidinone ring can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Thiazolidinone Derivatives
The compound’s structural and functional similarities to other thiazolidinones allow for comparative analysis of physicochemical and biological properties. Key analogues include:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity: The 4-hydroxyphenylimino group in the target compound may confer stronger hydrogen-bonding capacity compared to the 4-chloro-2-methylphenyl group in , which is more lipophilic and likely enhances membrane permeability. Allyl substitution (target compound) vs.
Synthetic Pathways :
- The target compound likely follows a multi-step synthesis involving cyclization of thiosemicarbazones (similar to ) and subsequent acetylation/esterification. In contrast, brominated analogues (e.g., ) require halogenation steps that may reduce yield due to side reactions.
Physicochemical Properties :
- The ethyl benzoate ester in the target compound improves solubility in organic solvents compared to free carboxylic acids (e.g., ). However, hydrolysis in vivo may limit bioavailability.
Limitations and Contradictions in Evidence
- and list suppliers for structurally similar compounds but lack biological data, limiting comparative analysis.
- The antihyperglycemic mechanism described in conflicts with , where chloro/methyl substituents enhance activity despite reduced polarity. This suggests target-specific effects rather than a universal structure-activity relationship.
Biological Activity
Ethyl 4-[({(2E)-3-allyl-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate is a complex organic compound that belongs to the thiazolidine class of compounds. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidine ring, which is known for its diverse biological activities. The presence of an allyl group and a hydroxyphenyl imino moiety enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that thiazolidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms:
- Apoptosis Induction : Thiazolidine derivatives have been reported to activate both extrinsic and intrinsic apoptotic pathways in cancer cell lines such as HeLa cells .
- Cytotoxicity : In vitro studies have demonstrated that certain thiazolidine compounds exhibit cytotoxic effects comparable to established chemotherapeutics like Adriamycin against breast cancer cell lines (MCF-7) .
Antidiabetic Effects
Thiazolidine derivatives are also investigated for their insulin-sensitizing properties:
- Glucose Uptake Enhancement : Some compounds in this class have shown the ability to enhance glucose uptake in muscle tissues, making them potential candidates for managing insulin resistance .
- Metabolic Regulation : In animal models of diabetes, thiazolidine derivatives have been observed to improve metabolic parameters such as hyperglycemia and hyperlipidemia .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : Compounds may alter ROS levels within cells, influencing signaling pathways related to cell survival and apoptosis.
- Enzyme Inhibition : Thiazolidine derivatives may inhibit specific enzymes involved in cancer progression or metabolic disorders.
- Gene Expression Regulation : These compounds can modulate the expression of genes associated with cell cycle regulation and apoptosis.
Case Studies and Research Findings
Q & A
Basic: What synthetic strategies are commonly employed to synthesize this compound, and what are the critical challenges in its preparation?
Answer:
The synthesis typically involves multi-step reactions, including:
- Thiazolidinone ring formation via cyclization of thiourea intermediates with α-haloesters .
- Imino group introduction through condensation of 4-hydroxyphenylamine with ketone precursors under acidic or basic conditions .
- Esterification of the benzoic acid moiety using ethanol and coupling agents like DCC (dicyclohexylcarbodiimide) .
Challenges:
- Regioselectivity in thiazolidinone cyclization may require optimization of catalysts (e.g., Lewis acids) and temperature .
- Purification of intermediates with polar functional groups (e.g., hydroxyl, imino) often necessitates chromatography or recrystallization .
Advanced: How can reaction conditions be optimized to improve the yield of the thiazolidinone core?
Answer:
Key parameters include:
- Catalyst selection : Testing ZnCl₂, FeCl₃, or ionic liquids to enhance cyclization efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates, while protic solvents (ethanol) could reduce side reactions .
- Temperature control : Gradual heating (60–80°C) minimizes decomposition of thermally labile intermediates .
- In situ monitoring : Using TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Basic: Which spectroscopic and analytical techniques are most reliable for structural confirmation?
Answer:
- NMR : ¹H/¹³C NMR identifies protons and carbons in the thiazolidinone ring (δ 160–180 ppm for carbonyls) and aromatic regions (δ 6.5–8.0 ppm) .
- X-ray crystallography : Resolves stereochemistry of the (2E)-configured imino group and allyl substituents .
- IR spectroscopy : Confirms C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .
Advanced: How can computational modeling predict this compound’s biological targets and mechanism?
Answer:
- Molecular docking : Screen against enzymes (e.g., cyclooxygenase, kinases) using software like AutoDock to identify binding affinity hotspots .
- QSAR studies : Correlate substituent modifications (e.g., allyl vs. methyl groups) with bioactivity trends from analogous thiazolidinones .
- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to prioritize in vitro targets .
Basic: What preliminary biological activities have been reported for structurally related compounds?
Answer:
- Antimicrobial activity : Thiazolidinones with chlorophenyl groups show MIC values of 2–8 µg/mL against S. aureus .
- Enzyme inhibition : Analogues inhibit COX-2 (IC₅₀: 10–50 µM) and α-glucosidase (IC₅₀: 15–30 µM) via competitive binding .
- Assays used : MTT for cytotoxicity, ELISA for inflammatory markers, and fluorometric enzyme activity assays .
Advanced: How can researchers resolve discrepancies in reported IC₅₀ values for enzyme inhibition?
Answer:
- Standardize assay protocols : Control pH, temperature, and co-factor concentrations (e.g., Mg²⁺ for kinases) .
- Validate purity : Use HPLC (>95% purity) to exclude impurities affecting activity .
- Cross-validate with orthogonal methods : Compare fluorometric results with radiometric or SPR-based assays .
Basic: What storage conditions are recommended to maintain compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent light-induced degradation of the imino group .
- Solvent : Dissolve in DMSO (dry, <0.1% H₂O) for long-term stability; avoid aqueous buffers with high pH (>8) .
Advanced: How can mechanistic studies differentiate this compound’s activity from other thiazolidinone derivatives?
Answer:
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-ibuprofen for COX) to assess direct target engagement .
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
- Metabolomic analysis : Track changes in metabolic pathways (e.g., glycolysis, oxidative phosphorylation) via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
